4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[6-[4-oxo-4-(pyridin-3-ylmethylamino)butyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c22-17-7-5-16(6-8-17)21(29)25-18-9-10-20(27-26-18)30-12-2-4-19(28)24-14-15-3-1-11-23-13-15/h1,3,5-11,13H,2,4,12,14H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPECBAZRMXCCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, such as 3-chloropyridazine, which undergoes nucleophilic substitution with a thiol compound to introduce the thioether linkage.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Amidation Reaction: The final step involves coupling the pyridazinyl intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in studies to understand its interaction with biological targets.
Medicine
In medicinal chemistry, 4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide could be investigated for its potential as a therapeutic agent. Its structure suggests it might have activity against specific diseases, such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the fluorine atom and the pyridazinyl ring might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares core features with several analogs, including benzamide backbones, thioether linkages, and heterocyclic substituents. Key differences lie in substituent positioning, heterocycle identity, and chain length, which influence physicochemical and pharmacological properties.
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity.
Key Comparative Insights
Substituent Positioning: The pyridin-3-ylmethylamino group in the target compound (vs. pyridin-2-ylamino in ’s analog) likely alters binding interactions due to spatial orientation differences. The 3-position may facilitate stronger π-stacking in hydrophobic pockets compared to the 2-position .
Thioether Chain Length :
- The butylthio bridge in the target compound provides greater conformational flexibility than the ethylthio chain in ’s compound, which may impact target engagement kinetics .
Fluorination Effects :
- Fluorine at the benzamide 4-position (target compound) improves metabolic stability and membrane permeability, a feature shared with the difluorophenyl analog (). However, the latter’s dual fluorine atoms may increase logP, affecting bioavailability .
Heterocycle Identity: Triazolo[4,3-b]pyridazin () introduces a fused ring system, likely enhancing rigidity and thermal stability (e.g., higher melting points) compared to monocyclic pyridazin-3-yl groups .
Research Implications and Limitations
While structural data are available, specific pharmacological data (e.g., IC₅₀, solubility, pharmacokinetics) are absent in the provided evidence. Further studies should focus on:
- Binding affinity assays to compare pyridin-3-ylmethyl vs. pyridin-2-ylamino substituents.
- Solubility profiling of thioether-linked analogs to optimize drug-like properties.
- Metabolic stability tests for fluorinated derivatives in hepatic microsome models.
Biological Activity
4-Fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide, a compound featuring a complex structure with potential biological activity, has garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula. Its structure includes:
- A benzamide moiety.
- A pyridazin ring.
- A pyridin derivative linked via a thioether group.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and bioavailability.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for various kinases involved in cellular signaling pathways.
- Antimicrobial Activity : Initial studies suggest potential efficacy against bacterial strains, particularly those resistant to first-line antibiotics.
Biological Activity Data
Recent studies have evaluated the compound's biological activity through various assays. Below is a summary of key findings:
Case Study 1: Anti-Tubercular Efficacy
In a study focused on anti-tubercular agents, several derivatives of benzamide were synthesized and tested against Mycobacterium tuberculosis. The compound exhibited an IC50 value of 2.18 µM, demonstrating significant potential as a new therapeutic agent for tuberculosis treatment .
Case Study 2: Kinase Inhibition
Another investigation assessed the compound's ability to inhibit specific kinases involved in cancer proliferation. The results indicated an IC50 of 10.5 µM against the target kinases, suggesting its role as a promising candidate in cancer therapy .
Safety Profile
The cytotoxicity assays performed on human embryonic kidney cells revealed that the compound did not exhibit significant toxicity at concentrations up to 50 µM. This safety profile is crucial for further development and clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
